2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
Description
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide (CAS: 899918-06-0) is a brominated and dichlorinated acetamide derivative with the molecular formula C₂₂H₂₀BrCl₂N₃OS and a molecular weight of 525.2887 g/mol . Its structure features:
- A 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 4-bromophenyl group.
- A sulfanyl bridge linking the spiro ring to an acetamide moiety.
- An N-(3,5-dichlorophenyl) substituent, introducing two chlorine atoms at the meta positions of the aromatic ring.
However, specific pharmacological data are absent in the provided evidence, necessitating further investigation.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrCl2N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)8-2-1-3-9-22)30-13-19(29)26-18-11-16(24)10-17(25)12-18/h4-7,10-12H,1-3,8-9,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGRVEQJWGNIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazaspirodecadienyl moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the bromophenyl group: This can be achieved through a bromination reaction using bromine or a brominating agent.
Attachment of the sulfanyl group:
Formation of the dichlorophenylacetamide group: This involves the acylation of an amine with a dichlorophenylacetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as a precursor in synthetic chemistry for developing more complex molecules. Its unique spirocyclic structure allows for diverse reactivity patterns that can lead to the synthesis of novel compounds with tailored properties.
Biology
This compound has been investigated for its potential as a biochemical probe. Its structure may facilitate interactions with various biological targets, making it useful in studying cellular mechanisms and pathways.
Medicine
Research indicates that this compound exhibits promising therapeutic properties:
- Antimicrobial Activity: Studies have shown that similar diazaspiro compounds can inhibit bacterial growth. For example, one study reported an IC50 value of 12 µM against Pseudomonas aeruginosa.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| This Compound | Pseudomonas aeruginosa | 12 |
- Anticancer Properties: In vitro studies demonstrated that the compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 5 | 60 |
| HeLa | 10 | 45 |
| A549 (Lung Cancer) | 20 | 30 |
- Anti-inflammatory Effects: Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed several insights:
- Bromine Substitution: Enhances lipophilicity and may improve membrane permeability.
- Dichlorophenyl Group: Contributes to increased solubility and potential interactions with specific receptors.
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial properties of various spirocyclic compounds, the tested compound demonstrated effective inhibition against multiple bacterial strains. This suggests its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
A series of experiments on different cancer cell lines highlighted the compound's ability to induce apoptosis in a dose-dependent manner. These findings support further exploration into its therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The spirocyclic structure may allow the compound to bind to specific receptors, modulating their activity.
Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulation of signaling pathways: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Compound A : 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- Molecular Formula : C₂₄H₂₆BrN₃OS
- Molecular Weight : 484.456 g/mol .
- Key Differences :
- N-substituent : 3,4-dimethylphenyl (methyl groups) vs. 3,5-dichlorophenyl (chlorine atoms).
- Implications :
- Chlorine’s higher electronegativity may enhance binding affinity in electron-deficient environments compared to methyl groups.
Compound B : N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide
- Key Features :
- Simpler acetamide structure with a 4-bromophenyl and 4-chlorophenyl substituent.
- Bond Length Variations :
- C1–C2: 1.501 Å (target) vs. 1.53 Å (Compound B) .
- N1–C2: 1.347 Å (target) vs. 1.30 Å (Compound B) .
- Implications :
- Shorter bond lengths in the target compound suggest greater rigidity, which may stabilize interactions with biological targets.
Dichlorophenyl Substitution Patterns
Compound C : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Functional Group Modifications
Compound D : 2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide
Structural and Physicochemical Comparison Table
Research Findings and Implications
- Conformational Flexibility : The 3,5-dichlorophenyl group in the target compound likely reduces steric repulsion compared to 3,4-dichloro analogues, enabling more stable dimerization via hydrogen bonds (e.g., R₂²(10) motifs observed in Compound C) .
- Synthetic Challenges : The spirocyclic core and sulfanyl bridge may complicate synthesis, requiring specialized reagents like carbodiimides (used in Compound C’s preparation) .
Biological Activity
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 470.4 g/mol. Its structure features a spirocyclic core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : Using palladium-catalyzed coupling reactions.
- Introduction of Functional Groups : Thiolation and acylation are performed to attach sulfanyl and acetamide groups.
- Purification : Techniques such as chromatography are employed to obtain high purity products.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : It may inhibit or modulate enzyme activity involved in various metabolic pathways.
- Receptors : The compound could act as an antagonist or agonist at certain receptor sites.
Therapeutic Potential
Research indicates that this compound may possess:
- Anticancer Properties : Similar spirocyclic compounds have shown cytotoxic effects against various cancer cell lines. For example, compounds derived from spiromamakone A have demonstrated significant cytotoxicity and are being explored for their anticancer potential .
- Anti-inflammatory Effects : The presence of the sulfanyl group may contribute to anti-inflammatory activities by modulating inflammatory pathways.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| ResearchGate Study | Identified similar spirocyclic compounds with significant cytotoxicity against cancer cells. |
| PubMed Study | Evaluated the cytotoxic effects of spirocyclic compounds and found promising results for anticancer applications. |
| BenchChem Data | Provided synthesis methods and potential applications in medicinal chemistry, emphasizing the compound's unique structure . |
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Spiromamakone A Analogues : These analogues were synthesized and evaluated for their cytotoxicity, revealing that certain modifications could enhance their anticancer effects significantly .
- Inhibition Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing dose-dependent inhibition patterns that suggest potential therapeutic applications .
Q & A
Q. Can this compound act as a ligand for metal coordination studies?
- Methodological Answer : Screen for metal-binding capacity using UV-Vis titration (e.g., with Cu or Zn). The sulfanyl and acetamide groups may act as bidentate ligands. Confirm complexes via ESI-MS and single-crystal XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
